Cas no 1499143-73-5 (4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide)

4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide
- CCUNQJPYBWEYCC-UHFFFAOYSA-N
- EN300-1937101
- 1499143-73-5
- SCHEMBL16527165
- 4-Fluoro-3-(trifluoromethyl)benzenecarbothioamide
-
- インチ: 1S/C8H5F4NS/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
- InChIKey: CCUNQJPYBWEYCC-UHFFFAOYSA-N
- ほほえんだ: S=C(C1=CC=C(C(C(F)(F)F)=C1)F)N
計算された属性
- せいみつぶんしりょう: 223.00788299g/mol
- どういたいしつりょう: 223.00788299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.1Ų
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1937101-1.0g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1937101-10.0g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1937101-5g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1937101-1g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1937101-0.5g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1937101-0.05g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1937101-10g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1937101-0.25g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1937101-2.5g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1937101-5.0g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 5g |
$2858.0 | 2023-06-03 |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamideに関する追加情報
4-Fluoro-3-(Trifluoromethyl)Benzene-1-Carbothioamide: A Comprehensive Overview
4-Fluoro-3-(Trifluoromethyl)Benzene-1-Carbothioamide is a highly specialized organic compound with the CAS number 1499143-73-5. This compound belongs to the class of thioamides, which are derivatives of thiourea. Its structure consists of a benzene ring substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position, with a carbothioamide group attached at the 1-position. The combination of these substituents imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
The synthesis of 4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide involves multi-step organic reactions, often utilizing fluorination and trifluoromethylation techniques. Recent advancements in fluorination methods, such as the use of electrophilic fluorination agents or transition metal-catalyzed processes, have improved the efficiency and selectivity of its synthesis. The introduction of the trifluoromethyl group is typically achieved through nucleophilic substitution or coupling reactions, depending on the starting material and desired regioselectivity.
One of the most significant applications of this compound lies in its potential as a building block in drug discovery. The presence of electron-withdrawing groups like fluoro and trifluoromethyl substituents enhances the molecule's ability to interact with biological targets, such as enzymes or receptors. Recent studies have explored its role in inhibiting certain kinases, which are crucial in pathways associated with cancer and inflammatory diseases. The carbothioamide group, being a sulfur-containing moiety, contributes to hydrogen bonding capabilities, further enhancing its bioactivity.
In addition to its biological applications, 4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide has shown promise in materials science. Its ability to form stable coordination complexes makes it a candidate for use in catalysis or as a ligand in metalloorganic frameworks (MOFs). Researchers have reported its effectiveness in accelerating certain organic transformations under mild conditions, highlighting its potential in green chemistry.
The physical properties of this compound are also worth noting. Its melting point is relatively high due to the strong electron-withdrawing effects of the fluoro and trifluoromethyl groups, which increase molecular rigidity. The compound is sparingly soluble in common organic solvents but exhibits enhanced solubility in polar aprotic solvents like dimethylformamide (DMF), making it suitable for various solution-based reactions.
From an environmental perspective, understanding the degradation pathways of 4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide is crucial for assessing its ecological impact. Recent research has focused on photodegradation and biodegradation mechanisms, revealing that its stability under ambient conditions could pose challenges for waste management. However, its controlled synthesis and application ensure minimal environmental exposure.
In conclusion, 4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide stands out as a versatile compound with diverse applications across chemistry and biology. Its unique structure enables it to serve as both a synthetic intermediate and an active ingredient in advanced materials. As research continues to uncover new functionalities and optimize its synthesis, this compound is poised to play an increasingly important role in both academic and industrial settings.
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